1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione
Description
Properties
CAS No. |
905819-12-7 |
|---|---|
Molecular Formula |
C15H11N3O3S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(4-acetyl-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)17-10-5-3-2-4-9(10)13-14(17)22-15(16-13)18-11(20)6-7-12(18)21/h2-5H,6-7H2,1H3 |
InChI Key |
QKBIVYFEXQAWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Features and Bioactivity
The table below highlights key structural differences and reported activities of related pyrrolidine-2,5-dione derivatives:
Key Observations:
- Thiazoloindole vs. Thiazolidinone Analogs: The fused thiazoloindole system in the target compound provides greater rigidity and π-conjugation compared to thiazolidinone derivatives (e.g., ). This may enhance binding to aromatic-rich biological targets (e.g., enzymes, receptors) .
- Acetyl Group Influence: The acetyl substituent on the thiazoloindole ring could improve metabolic stability and solubility compared to non-acetylated analogs (e.g., indole-based derivatives in ) .
- CNS Activity : While 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives target serotonin receptors (5-HT1A) and transporters (SERT), the thiazoloindole scaffold in the target compound may offer enhanced selectivity or potency due to its larger hydrophobic surface area .
Pharmacological Potential
- Antimicrobial Activity : Thiazoloindole derivatives () and Mannich bases () show broad-spectrum activity, suggesting the target compound could exhibit similar or improved efficacy due to its acetyl-thiazoloindole motif.
- Enzyme Inhibition : The succinimide core is associated with tyrosinase and kinase inhibition (), which may extend to the target compound if optimized for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
